molecular formula C21H28N4O B5303628 1-{1-[3,5-dimethyl-2-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one

1-{1-[3,5-dimethyl-2-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one

Cat. No. B5303628
M. Wt: 352.5 g/mol
InChI Key: QEBCWFIZTDUIEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{1-[3,5-dimethyl-2-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one, also known as DM235, is a novel compound that has gained attention in the scientific community due to its potential use in the treatment of various neurological disorders.

Mechanism of Action

1-{1-[3,5-dimethyl-2-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one exerts its neuroprotective effects through the activation of the sigma-1 receptor, a protein that is involved in various cellular processes, including calcium regulation, protein folding, and cell survival. 1-{1-[3,5-dimethyl-2-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one has been found to increase the expression of neurotrophic factors, which promote the growth and survival of neurons. 1-{1-[3,5-dimethyl-2-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one also inhibits the production of reactive oxygen species, which can cause oxidative damage to neurons.
Biochemical and Physiological Effects
1-{1-[3,5-dimethyl-2-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the inhibition of inflammatory cytokines. 1-{1-[3,5-dimethyl-2-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one has also been found to improve mitochondrial function, which is essential for energy production in neurons. 1-{1-[3,5-dimethyl-2-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one has been shown to reduce the accumulation of beta-amyloid, a protein that is associated with Alzheimer's disease.

Advantages and Limitations for Lab Experiments

1-{1-[3,5-dimethyl-2-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one has several advantages for lab experiments, including its high purity and stability, its ability to cross the blood-brain barrier, and its low toxicity. However, 1-{1-[3,5-dimethyl-2-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one has some limitations, including its relatively low solubility in water and its high cost.

Future Directions

For 1-{1-[3,5-dimethyl-2-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one research include the identification of new therapeutic targets and the optimization of 1-{1-[3,5-dimethyl-2-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one formulations for clinical use.

Synthesis Methods

1-{1-[3,5-dimethyl-2-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one is synthesized through a multi-step process that involves the reaction of 3,5-dimethyl-2-(1H-pyrazol-1-yl)benzaldehyde with piperidine and pyrrolidine. The final product is obtained through purification and crystallization steps. The synthesis method of 1-{1-[3,5-dimethyl-2-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one has been optimized to improve the yield and purity of the compound, making it suitable for further research and development.

Scientific Research Applications

1-{1-[3,5-dimethyl-2-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one has been extensively studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. In vitro and in vivo studies have shown that 1-{1-[3,5-dimethyl-2-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one has neuroprotective effects, reduces inflammation, and improves cognitive function. 1-{1-[3,5-dimethyl-2-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one has also been found to increase the levels of acetylcholine, a neurotransmitter that is crucial for memory and learning.

properties

IUPAC Name

1-[1-[(3,5-dimethyl-2-pyrazol-1-ylphenyl)methyl]piperidin-4-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O/c1-16-13-17(2)21(25-10-4-8-22-25)18(14-16)15-23-11-6-19(7-12-23)24-9-3-5-20(24)26/h4,8,10,13-14,19H,3,5-7,9,11-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBCWFIZTDUIEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)CN2CCC(CC2)N3CCCC3=O)N4C=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{1-[3,5-dimethyl-2-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one

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